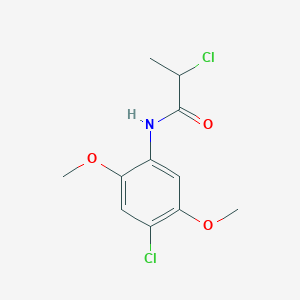

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide

説明

2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a chlorine atom at the 2-position and a 4-chloro-2,5-dimethoxyphenyl group at the nitrogen. This compound shares structural motifs with pharmacologically active amides, such as coordination capabilities (due to the amide group) and electronic modulation from halogen and methoxy substituents . Its molecular formula is C₁₁H₁₂Cl₂NO₃ (molecular weight: 292.13 g/mol).

特性

IUPAC Name |

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-5-9(16-2)7(13)4-10(8)17-3/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFFIAHQMRPYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220376 | |

| Record name | 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-39-9 | |

| Record name | 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Precursors and Starting Materials

The synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide typically involves:

- 4-chloro-2,5-dimethoxyaniline : An aromatic amine with chlorine and methoxy substitutions.

- 2-chloropropanoyl chloride or equivalent acylating agents for amide formation.

The preparation of 4-chloro-2,5-dimethoxyaniline is a critical step often achieved via catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene, as detailed below.

Preparation of 4-chloro-2,5-dimethoxyaniline

A patented process describes the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene in the liquid phase under elevated temperature (80-110 °C) and pressure (up to 10 bar hydrogen) conditions. The reaction employs a modified platinum-on-carbon catalyst, preferably sulfited platinum-on-carbon, in the presence of a basic compound to maintain pH 8-10 and a small percentage of an amine co-catalyst (e.g., ethylenediamine or morpholine). The reaction mixture is stirred under hydrogen until complete reduction, followed by filtration under nitrogen atmosphere to isolate the nearly colorless 4-chloro-2,5-dimethoxyaniline base. The product is precipitated from the filtrate by cooling and isolated by filtration and drying. This method yields high purity and good yield with catalyst recyclability.

Amide Bond Formation: Synthesis of this compound

The core step involves coupling the amine (4-chloro-2,5-dimethoxyaniline) with a suitable acyl chloride or acid derivative to form the propanamide linkage.

Acyl chloride method: Reaction of 4-chloro-2,5-dimethoxyaniline with 2-chloropropanoyl chloride in an organic solvent (e.g., dichloromethane or toluene) under controlled temperature (0-25 °C) to avoid side reactions. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the amide bond and releasing HCl, which is neutralized by a base such as triethylamine.

Carbodiimide coupling: Using carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the acid derivative, followed by reaction with the amine. This method is advantageous for mild conditions and fewer side products.

Comparative Analysis of Coupling Methods

Detailed Reaction Scheme (Proposed)

Synthesis of 4-chloro-2,5-dimethoxyaniline:

- 4-chloro-2,5-dimethoxynitrobenzene + H2 (10 bar) + sulfited Pt/C catalyst + amine co-catalyst → 4-chloro-2,5-dimethoxyaniline

Preparation of 2-chloropropanoyl chloride:

- 2-chloropropanoic acid + thionyl chloride (SOCl2) → 2-chloropropanoyl chloride + SO2 + HCl

-

- 4-chloro-2,5-dimethoxyaniline + 2-chloropropanoyl chloride + base (e.g., triethylamine) → this compound + triethylammonium chloride

Research Findings and Optimization Notes

The catalytic reduction step is sensitive to catalyst type and reaction atmosphere; sulfited platinum-on-carbon catalysts provide superior selectivity and catalyst longevity.

Maintaining pH during reduction prevents side reactions and color impurities.

Amide bond formation is optimized by controlling temperature and stoichiometry to avoid hydrolysis or over-acylation.

Alternative coupling methods such as azide coupling have demonstrated higher yields and simpler workup in related amide syntheses, suggesting potential for improved efficiency.

Purification typically involves recrystallization from organic solvents such as methanol or toluene to achieve high purity crystalline products suitable for further applications.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted amides or thiol derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

科学的研究の応用

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can interact with enzymes or receptors, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and biological context.

類似化合物との比較

Structural Variations and Substituent Effects

The following table compares the target compound with key analogs based on substituents, molecular weight, and functional groups:

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing The target compound’s amide group is expected to exhibit resonance stabilization (C=O bond length ~1.23 Å, C–N ~1.34 Å), similar to 3-chloro-N-(4-methoxyphenyl)propanamide . Crystal structures of analogs (e.g., ) reveal N–H···O and C–H···O interactions, forming homodromic chains. These interactions may lead to higher melting points compared to non-polar analogs.

Solubility and Lipophilicity

生物活性

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a propanamide backbone with two chloro and two methoxy substituents on the phenyl ring. Its unique structural characteristics influence its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity, which can lead to altered cellular functions.

- Receptor Binding : It binds to various receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.

- Anticancer Activity : Evidence suggests that this compound may suppress cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

- Cell Viability Reduction : The compound demonstrated a notable decrease in viability in various cancer cell lines, including HeLa cells, with IC50 values comparable to established chemotherapeutic agents .

- Mechanisms of Action : The compound induces apoptosis characterized by DNA fragmentation and chromatin condensation in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been studied for its antimicrobial effects. Preliminary data suggest it may inhibit the growth of certain bacterial strains, although further research is necessary to clarify its spectrum of activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound | High (IC50 ~ 0.69 mM) | Moderate | Enzyme inhibition |

| 2-chloro-N-(2,4-dimethoxyphenyl)propanamide | Moderate (IC50 ~ 11 mM) | Low | Receptor binding |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | High (IC50 ~ 0.27 μM) | High | Targeting viral replication |

Case Studies

- HeLa Cell Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells. The mechanism involved the activation of caspases and mitochondrial dysfunction leading to cell death .

- In Vivo Studies : Animal models have shown promising results where the compound displayed low toxicity while effectively reducing tumor size compared to control groups treated with standard chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)propanamide, and how can reaction efficiency be validated?

- Methodology : The compound can be synthesized via acylation of the amine group on the aromatic ring using 2-chloropropanoyl chloride under basic conditions. A typical procedure involves:

- Dissolving 4-chloro-2,5-dimethoxyaniline in dichloromethane with triethylamine (base).

- Slow addition of 2-chloropropanoyl chloride at 0–5°C.

- Validation via ¹³C NMR to confirm amide bond formation (e.g., carbonyl peak at ~170 ppm) .

- Purity assessment using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30).

Q. How can the molecular structure and crystallinity of this compound be characterized?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles (e.g., C–Cl bond length ~1.74 Å) and confirms stereochemistry .

- FT-IR spectroscopy identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C–H bending at ~830 cm⁻¹).

- Differential Scanning Calorimetry (DSC) determines melting points and thermal stability (e.g., sharp endothermic peak at ~150–160°C).

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodology :

- Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 3–9) using UV-Vis spectroscopy (λ_max ~260 nm).

- Stability studies involve incubating the compound at 25°C/60% RH for 4 weeks, with LC-MS monitoring for degradation products (e.g., hydrolysis to carboxylic acid derivatives) .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

- Methodology :

- Factorial design (e.g., 2³ design) evaluates factors like temperature (X₁), solvent polarity (X₂), and stoichiometry (X₃).

- Response variables include yield (%) and purity (area% via HPLC).

- ANOVA identifies significant factors (e.g., solvent polarity has a p-value <0.05).

- Example table:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| X₁ | 0°C | 25°C |

| X₂ | Dichloromethane | THF |

| X₃ | 1:1 | 1:1.2 |

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) calculates activation energies for reactions (e.g., SN2 at the chloroalkyl group).

- Transition state modeling (e.g., using Gaussian09 with B3LYP/6-31G* basis set) identifies steric hindrance from the dimethoxyphenyl group .

- Molecular docking predicts binding affinity to biological targets (e.g., enzymes with RMSD <2.0 Å) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?

- Methodology :

- Dynamic NMR at variable temperatures detects conformational flexibility (e.g., rotameric exchange broadening peaks).

- SCXRD provides definitive bond angles, while NOESY NMR confirms spatial proximity of aromatic protons .

- Example contradiction: X-ray shows planar amide, while NMR suggests partial rotation. Resolution via energy barrier calculation (DFT).

Q. What are the biological screening protocols for evaluating enzyme inhibition potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。